molecular formula C35H58NNaO12S B1260651 Minutoside B

Minutoside B

Katalognummer: B1260651
Molekulargewicht: 739.9 g/mol
InChI-Schlüssel: QOUPUAWRCKUXRT-SDDQLLNASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minutoside B is a bioactive saponin first isolated from the Antarctic sea star Anasterias minuta . Structurally, it is identified as a cholestane glycoside with a 3β,6α,8,15β-tetrahydroxy-5α-cholest-22-ene-27-oic acid aglycone core, substituted with a sulfated pentose unit at the C-24 position (Figure 1) . This compound exhibits potent antifungal activity against Aspergillus flavus, with inhibitory effects observed at concentrations of 20–60 µg/mL . Notably, a homonymic compound, also termed "this compound," was reported from the plant Allium minutiflorum, featuring a triterpenoid sapogenin with a trisaccharide moiety . However, this review focuses exclusively on the marine-derived this compound due to its well-documented structural and pharmacological relevance in recent marine natural product research.

Eigenschaften

Molekularformel

C35H58NNaO12S

Molekulargewicht

739.9 g/mol

IUPAC-Name

sodium;2-[[(E,2S,3R,6R)-2,3-dimethyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-enoyl]amino]ethanesulfonate

InChI

InChI=1S/C35H59NO12S.Na/c1-18(20(3)31(42)36-12-13-49(44,45)46)6-7-19(2)22-15-24(37)30-34(22,5)11-9-27-33(4)10-8-21(14-23(33)25(38)16-35(27,30)43)48-32-29(41)28(40)26(39)17-47-32;/h6-7,18-30,32,37-41,43H,8-17H2,1-5H3,(H,36,42)(H,44,45,46);/q;+1/p-1/b7-6+;/t18-,19-,20+,21+,22-,23-,24-,25+,26-,27-,28+,29-,30-,32+,33+,34-,35+;/m1./s1

InChI-Schlüssel

QOUPUAWRCKUXRT-SDDQLLNASA-M

Isomerische SMILES

C[C@H](/C=C/[C@@H](C)[C@H](C)C(=O)NCCS(=O)(=O)[O-])[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C)O)O)C)O.[Na+]

Kanonische SMILES

CC(C=CC(C)C(C)C(=O)NCCS(=O)(=O)[O-])C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)OC5C(C(C(CO5)O)O)O)C)O)O)C)O.[Na+]

Synonyme

minutoside B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Minutoside B belongs to a class of sulfated polyhydroxysteroid glycosides commonly found in echinoderms. Below, we compare its structural features, bioactivity, and distribution with analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Source Core Structure Glycosylation/Sulfation Bioactivity Key Reference
This compound Anasterias minuta 5α-Cholestane-3β,6α,8,15β-tetrol C-24 sulfated pentose Antifungal (A. flavus)
Novaeguinoside B Culcita novaeguineae 5α-Cholestane-3β,6,8,15α,16β-pentol C-24 hexose; C-3 pentose Cytotoxic (K-563: IC₅₀ = 7.9 µM)
Fuscaside B Luidia fusca 5α-Cholestane-3β,6,8,15α,24-pentol C-3 xylose; C-24 xylose Not reported
Pycnopodioside A Pycnopodia helianthoides 5α-Cholestane-3β,6,7,8,15α,16β-hexol C-24 pentose; non-sulfated Anticoagulant
Distolasteroside D1 Distolasterias nipon 5α-Cholestane-3β,6,8,15β,24-pentol C-3 xylose; sulfated at C-24 Immunomodulatory

Key Findings :

Structural Diversity: this compound is distinguished by its C-24 sulfated pentose unit, a feature shared only with distolasterosides . In contrast, Novaeguinoside B lacks sulfation but includes a hexose at C-24, correlating with its cytotoxicity rather than antifungal properties . Non-sulfated analogs like pycnopodioside A show reduced solubility in polar environments, which may limit their bioactivity compared to sulfated derivatives .

Bioactivity Correlations: Sulfation: Sulfated compounds (e.g., this compound, distolasterosides) exhibit enhanced antifungal and immunomodulatory activities, likely due to improved membrane interaction and protein binding . Glycosylation Pattern: The presence of a C-3 xylose in fuscaside B and distolasterosides is associated with immunomodulation, whereas C-24 glycosylation in this compound and Novaeguinoside B correlates with antifungal/cytotoxic effects .

Taxonomic Distribution: this compound and its analogs are predominantly localized in the digestive organs (e.g., stomach) of sea stars, suggesting a role in lipid digestion or defense against ingested pathogens . This contrasts with bile alcohols in vertebrates, which share structural similarities but function primarily in lipid emulsification .

Functional Overlaps :

  • This compound’s antifungal activity parallels plant saponins (e.g., Allium minutosides), which disrupt fungal membranes via sterol complexation . However, marine minutosides uniquely incorporate sulfation, enhancing their solubility in marine environments .

Q & A

Q. What standard analytical techniques are recommended for characterizing the purity and structural identity of Minutoside B?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing spectral data with published literature is critical for structural validation. For novel derivatives, X-ray crystallography may be necessary to resolve stereochemical ambiguities .

Q. How should in vitro experiments be designed to evaluate this compound’s biological activity?

  • Cell lines: Select models relevant to the hypothesized mechanism (e.g., cancer cell lines for apoptosis studies).
  • Dose-response curves: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Controls: Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO).
  • Replicates: Perform triplicate experiments to assess reproducibility. Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) .

Q. What protocols are advised for optimizing this compound’s synthesis in laboratory settings?

  • Reaction monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Yield optimization: Vary catalysts, solvents, and temperatures systematically (see example table below).
ConditionCatalyst (mol%)SolventTemp (°C)Yield (%)
Standard5EtOH8062
Modified (Pd/C)2THF6078
  • Purification: Employ column chromatography with gradient elution. Report Rf values and solvent systems .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across studies?

  • Comparative assays: Replicate prior studies using identical protocols (e.g., dosing, animal models).
  • Analytical validation: Cross-validate LC-MS/MS methods with internal standards to rule out instrumentation bias.
  • Meta-analysis: Statistically aggregate existing data to identify confounding variables (e.g., interspecies differences, formulation variants). Contradictions may arise from variations in absorption assays or metabolic stability protocols .

Q. What strategies resolve contradictions in this compound’s mechanism of action (e.g., apoptosis vs. autophagy induction)?

  • Pathway-specific inhibitors: Use inhibitors like 3-MA (autophagy) or Z-VAD-FMK (apoptosis) to isolate mechanisms.
  • Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (Western blot) to map temporal pathway activation.
  • Single-cell analysis: Employ flow cytometry to quantify subpopulations with divergent responses. Contradictions may reflect context-dependent effects (e.g., cell type, microenvironment) .

Q. How can computational modeling enhance the understanding of this compound’s target interactions?

  • Molecular docking: Use AutoDock Vina to predict binding affinities for hypothesized targets (e.g., kinases, GPCRs).
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • Validation: Compare in silico predictions with SPR (surface plasmon resonance) binding assays. Discrepancies may highlight limitations in force-field accuracy .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?

  • Probit analysis: Model mortality data to estimate LD₅₀ values.
  • Benchmark dose (BMD) modeling: Use EPA’s BMDS software for threshold determination.
  • Covariate adjustment: Apply mixed-effects models to account for inter-individual variability in in vivo studies .

Methodological Guidelines

  • Data reproducibility: Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with metadata annotations .
  • Ethical reporting: Disclose all negative results and experimental failures to avoid publication bias .
  • Peer validation: Pre-publish protocols on platforms like Protocols.io for community feedback before full-scale experimentation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.